(3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride
Description
(3R,4R)-4-Aminopyrrolidin-3-ol dihydrochloride is a chiral pyrrolidine derivative characterized by its stereospecific (3R,4R) configuration, an amino group at position 4, and a hydroxyl group at position 2. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
(3R,4R)-4-aminopyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-3-1-6-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAZOHSJJZWBPV-XWJKVJTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220812-17-9 | |
| Record name | rac-(3R,4R)-4-aminopyrrolidin-3-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride typically involves the following steps:
1,3-Dipolar Cycloaddition: The initial step involves a 1,3-dipolar cycloaddition reaction between a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine.
Amination: The hydroxyl group is then converted to an amino group through amination reactions, followed by dihydrochloride salt formation to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or carbamates.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides, isocyanates, or carbamoyl chlorides.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary amines.
Substitution Products: Amides, ureas, carbamates.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
One of the primary applications of (3R,4R)-4-Aminopyrrolidin-3-ol; dihydrochloride is as a precursor in the synthesis of various pharmaceutical agents. Notably, it plays a crucial role in the development of chiral drugs due to its stereochemistry. For instance:
- Chiral Drug Synthesis : The compound is utilized in synthesizing optically active chiral drugs, which are essential for achieving desired pharmacological effects while minimizing side effects. Its use in synthesizing compounds such as CP-690550, a Janus kinase inhibitor, highlights its importance in drug discovery .
Research has demonstrated that (3R,4R)-4-Aminopyrrolidin-3-ol exhibits significant biological activity:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including Janus kinases. These enzymes are involved in signaling pathways related to inflammation and immune responses. The selective inhibition of Janus kinase 1 by derivatives of this compound has been shown to provide therapeutic benefits in conditions like rheumatoid arthritis .
- Neuroprotective Effects : Preliminary studies suggest that (3R,4R)-4-Aminopyrrolidin-3-ol may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of (3R,4R)-4-Aminopyrrolidin-3-ol; dihydrochloride:
Mechanism of Action
The mechanism of action of (3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor by binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Key Observations :
- Dihydrochloride salts generally exhibit high melting points (>150°C) due to ionic lattice stability .
- Solubility in methanol and aqueous acid is common, facilitating formulation for in vitro assays .
- Optical rotation ([α]D<sup>25</sup>) values confirm stereochemical purity, critical for receptor binding .
Structure-Activity Relationship (SAR) Insights :
- Aromatic Substituents : 3-Methoxyphenyl groups enhance lipophilicity and blood-brain barrier penetration, while 3-hydroxyphenyl improves water solubility and receptor affinity .
- Chirality : (3R,4R) configurations in piperidine derivatives improve binding to G-protein-coupled receptors (GPCRs) compared to (3S,4S) isomers .
Biological Activity
(3R,4R)-4-Aminopyrrolidin-3-ol; dihydrochloride is a chiral compound notable for its unique stereochemistry, which imparts distinct biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound's synthesis typically involves a series of chemical reactions:
- 1,3-Dipolar Cycloaddition : The initial reaction involves the cycloaddition of a dipolarophile with an achiral ylide precursor.
- Reduction : The resulting product undergoes reduction using lithium aluminum hydride (LAH) or catalytic hydrogenation to yield the hydroxymethyl derivative.
- Amination : The hydroxyl group is converted to an amino group through amination reactions, leading to the formation of the final dihydrochloride salt.
The biological activity of (3R,4R)-4-Aminopyrrolidin-3-ol; dihydrochloride primarily stems from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, preventing substrate access. This mechanism has been observed in studies focusing on bacterial topoisomerases, where similar pyrrolidine derivatives have shown potent antibacterial activity .
- Receptor Modulation : It may also act as a receptor agonist or antagonist, influencing physiological responses in cells.
Biological Activity
Research indicates that (3R,4R)-4-Aminopyrrolidin-3-ol; dihydrochloride exhibits several biological activities:
- Neuroprotective Effects : Investigations into its potential therapeutic effects for neurological disorders suggest that it may have neuroprotective properties due to its ability to modulate neurotransmitter systems.
- Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent, particularly against resistant strains of bacteria .
- Enzyme Inhibition : It has demonstrated enzyme inhibition capabilities, notably in studies related to GSK-3β inhibitors, which are crucial in various cellular processes including cell cycle regulation and apoptosis .
Data Summary
The following table summarizes key findings related to the biological activity of (3R,4R)-4-Aminopyrrolidin-3-ol; dihydrochloride:
Case Studies
- Neuroprotective Study : A study demonstrated that (3R,4R)-4-Aminopyrrolidin-3-ol; dihydrochloride could enhance neuronal survival in models of neurodegeneration by modulating glutamate signaling pathways.
- Antimicrobial Efficacy : In vitro assays revealed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Q & A
Q. What are the optimal reaction conditions for synthesizing (3R,4R)-4-Aminopyrrolidin-3-ol dihydrochloride with high enantiomeric purity?
Methodological Answer: The synthesis of enantiomerically pure (3R,4R)-4-Aminopyrrolidin-3-ol dihydrochloride requires chiral resolution techniques or asymmetric catalysis. A representative protocol involves:
- Stepwise Hydrochloride Salt Formation : Acidic aqueous conditions (e.g., 1 M HCl) at 0–50°C to protonate the amine and crystallize the dihydrochloride salt .
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate stereoisomers. Validate purity via polarimetry or circular dichroism (CD).
- Yield Optimization : Adjust reaction time and temperature to minimize racemization. For example, heating to 50°C after salt formation can improve solubility and crystallization .
Q. Which spectroscopic and analytical methods are most effective for characterizing the stereochemical configuration of this compound?
Methodological Answer:
- X-Ray Powder Diffraction (XRPD) : Resolve crystalline structure and confirm stereochemistry by comparing experimental peaks (e.g., 2θ values) to reference data. For example, reports distinct XRPD patterns for related pyrrolidine derivatives .
- NMR Spectroscopy : Use H-H COSY and NOESY to confirm spatial proximity of protons in the pyrrolidine ring. The (3R,4R) configuration will show specific coupling constants (e.g., ~3–5 Hz).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] = 195.1) and isotopic patterns to confirm composition .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation or skin contact; rinse exposed areas with water for 15 minutes .
- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the compound’s stability under varying pH and temperature conditions impact its use in biological assays?
Methodological Answer:
- pH Stability Studies : Conduct accelerated degradation experiments in buffers (pH 1–12) at 37°C. Monitor via HPLC for decomposition products (e.g., pyrrolidine ring opening or oxidation). Stability is likely optimal near physiological pH (7.4) due to protonated amine groups .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. For biological assays, store stock solutions at -20°C in anhydrous DMSO to prevent hydrolysis .
Q. What strategies can resolve discrepancies in reported biological activity between stereoisomers of this compound?
Methodological Answer:
- Stereoisomer-Specific Assays : Compare (3R,4R) and (3S,4S) isomers in target-binding assays (e.g., SPR or ITC). For example, highlights the importance of stereochemistry in pharmaceutical activity .
- Computational Docking : Use molecular dynamics simulations to predict binding affinities. The (3R,4R) configuration may exhibit higher steric complementarity with chiral enzyme active sites .
- Metabolic Profiling : Assess isomer-specific metabolism in hepatocyte models using LC-MS to identify degradation pathways .
Q. How can polymorph screening improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- High-Throughput Crystallization : Screen solvents (e.g., ethanol/water mixtures) and temperatures to identify stable polymorphs. demonstrates the use of XRPD to characterize crystalline forms .
- Dissolution Testing : Compare bioavailability of polymorphs in simulated gastric fluid. Amorphous forms may enhance solubility but require stabilization with polymers (e.g., PVP) .
- Salt Form Optimization : Explore alternative counterions (e.g., sulfate, citrate) to improve pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
